3-Hydroxypropyl 2-chloroacetate

Catalog No.
S14422492
CAS No.
M.F
C5H9ClO3
M. Wt
152.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypropyl 2-chloroacetate

Product Name

3-Hydroxypropyl 2-chloroacetate

IUPAC Name

3-hydroxypropyl 2-chloroacetate

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

InChI

InChI=1S/C5H9ClO3/c6-4-5(8)9-3-1-2-7/h7H,1-4H2

InChI Key

PHGXTJVKHMRCJR-UHFFFAOYSA-N

Canonical SMILES

C(CO)COC(=O)CCl

3-Hydroxypropyl 2-chloroacetate is an organic compound with the molecular formula C5_5H9_9ClO3_3. It features a hydroxyl group (-OH) and a chloroacetate moiety, making it a valuable intermediate in organic synthesis and various chemical applications. The compound is characterized by its moderate polarity and ability to participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

The primary reactions involving 3-hydroxypropyl 2-chloroacetate include:

  • Nucleophilic Substitution: The chloroacetate group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This reaction is significant in synthesizing more complex molecules.
  • Esterification: It can react with alcohols to form esters, which are useful in various applications, including as solvents and plasticizers.
  • Hydrolysis: In aqueous environments, 3-hydroxypropyl 2-chloroacetate can hydrolyze to yield 3-hydroxypropyl acetate and hydrochloric acid.

Several methods exist for synthesizing 3-hydroxypropyl 2-chloroacetate:

  • Ring Opening of Epichlorohydrin: One common method involves the regioselective ring opening of epichlorohydrin with acetic acid, leading to the formation of 3-hydroxypropyl 2-chloroacetate under acidic conditions .
  • Esterification Reactions: The compound can also be synthesized by esterifying chloroacetic acid with propylene glycol in the presence of a catalyst.
  • Nucleophilic Substitution: A more direct method involves the nucleophilic substitution of chloroacetic acid with propylene oxide, producing the desired compound along with hydrochloric acid as a byproduct.

3-Hydroxypropyl 2-chloroacetate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its potential biological activity.
  • Polymers: It can be utilized in producing polymeric materials, particularly those requiring functionalized chains for enhanced properties.

Several compounds share structural similarities with 3-hydroxypropyl 2-chloroacetate. These include:

Compound NameMolecular FormulaKey Characteristics
3-Chloro-2-hydroxypropyl acetateC5_5H9_9ClOSimilar structure; used as an intermediate in synthesis
2-Hydroxyethyl chloroacetateC4_4H7_7ClOUsed in similar applications; slightly different reactivity
Propylene glycol chloroacetateC5_5H9_9ClOExhibits similar chemical behavior; used in polymers

Uniqueness

3-Hydroxypropyl 2-chloroacetate is unique due to its specific combination of functional groups that allow for versatile chemical reactivity. Its hydroxyl group provides additional sites for further chemical modifications compared to other chloroacetates, making it particularly valuable in synthetic organic chemistry.

Traditional Esterification Approaches

Classical Fischer esterification remains a foundational method for synthesizing chloroacetate esters. In this approach, 2-chloroacetic acid reacts with 3-hydroxypropanol under acidic conditions, typically catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration. However, the hydroxyl group on the propyl chain introduces regioselectivity challenges, as competing esterification at the hydroxyl site can occur.

To mitigate this, traditional methods often employ protective groups. For instance, acetylation of the hydroxyl group prior to esterification prevents unwanted side reactions. Post-esterification deprotection then yields the target compound. A study comparing protective strategies reported a 78% yield when using acetyl protection, versus 62% without.

Table 1: Yield Comparison of Protective Group Strategies in Traditional Esterification

Protective GroupYield (%)By-product Formation (%)
Acetyl7812
Benzyl6518
None6229

The limitations of traditional methods include prolonged reaction times (often >12 hours) and the need for stoichiometric acid catalysts, which complicate purification.

Novel Catalytic Systems for Enhanced Regioselectivity

Recent advances in catalysis have addressed regioselectivity challenges. Bismuth(III)-based catalysts, such as Bi(OTf)₃, demonstrate exceptional performance in esterification reactions. These catalysts operate via a dual activation mechanism: the Bi³⁺ ion coordinates to the carbonyl oxygen of 2-chloroacetic acid, while simultaneously polarizing the hydroxyl group of 3-hydroxypropanol. This dual activation reduces activation energy and enhances selectivity for the desired ester over hydroxyl-group side reactions.

Notably, Bi(OTf)₃ achieves 89% yield with <5% by-products under optimized conditions (60°C, 4 hours). The catalyst’s tolerance to moisture and air further simplifies operational protocols compared to traditional acid catalysts.

Mechanistic Insight:

  • Bi³⁺ coordinates to 2-chloroacetic acid, increasing electrophilicity of the carbonyl carbon.
  • 3-Hydroxypropanol’s hydroxyl oxygen attacks the activated carbon, forming a tetrahedral intermediate.
  • Proton transfer and elimination of water yield the ester product.

Ion-exchange resins have also emerged as reusable solid acid catalysts. A packed-bed reactor using Amberlyst-15 achieved 82% conversion in continuous flow mode, with regioselectivity >95%.

Continuous Flow Reactor Applications in Chloroacetate Formation

Continuous flow systems offer significant advantages for chloroacetate synthesis, particularly in managing exothermic reactions and improving mass transfer. A representative setup involves:

  • Reactor Configuration: Two feed streams—aqueous 2-chloroacetic acid and 3-hydroxypropanol—merge in a T-junction before entering a temperature-controlled tubular reactor.
  • Residence Time Optimization: At 25°C, a residence time of 50 minutes achieves 94% conversion, compared to 76% in batch mode under identical conditions.

Key Benefits:

  • Rapid heat dissipation prevents thermal degradation of the chloroacetyl group.
  • Laminar flow regimes enhance mixing efficiency, critical for maintaining regioselectivity.

A study comparing batch vs. flow systems reported a 40% reduction in by-product formation (primarily diesters) under continuous flow conditions.

Kinetic Studies of Nucleophilic Substitution Reactions

The chloroacetyl group’s reactivity toward nucleophiles is central to both synthesis and downstream applications. Kinetic analyses of analogous α-chloroacetates reveal a second-order dependence on nucleophile and substrate concentrations, consistent with a bimolecular (Sₙ2) mechanism.

Rate Law:
$$ \text{Rate} = k[\text{Chloroacetate}][\text{Nucleophile}] $$

Activation parameters for hydrolysis of 2-chloroacetate esters yield Δ‡H = 58 kJ/mol and Δ‡S = −120 J/(mol·K), indicating a highly ordered transition state. Steric effects profoundly influence reactivity: branching at the β-position of the alcohol reduces reaction rates by 3–5 fold due to hindered backside attack.

Table 2: Kinetic Parameters for Nucleophilic Substitution in Chloroacetates

Substrate$$ k $$ (M⁻¹s⁻¹)Δ‡H (kJ/mol)Δ‡S (J/(mol·K))
Methyl 2-chloroacetate0.1258−120
3-Hydroxypropyl derivative0.0962−135
tert-Butyl derivative0.0368−150

Solvent effects further modulate kinetics. Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing the transition state, while protic solvents (e.g., ethanol) decelerate them through hydrogen bonding.

The Claisen condensation reaction represents one of the most significant applications of 3-hydroxypropyl 2-chloroacetate in carbon-carbon bond formation chemistry. This compound serves as an activated substrate for homologation reactions, where the chloroacetate moiety participates in enolate-mediated condensations to generate complex β-keto ester frameworks [3] [4].

Mechanistic Foundation and Reactivity Profile

In Claisen condensation reactions, 3-hydroxypropyl 2-chloroacetate functions as both an electrophilic acceptor and a potential enolate precursor. The presence of the electron-withdrawing chlorine atom adjacent to the carbonyl carbon significantly enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by enolate species [5] [6]. The reaction proceeds through a classical nucleophilic acyl substitution mechanism, where the enolate ion attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [7].

Recent advances in continuous flow chemistry have revolutionized the application of chloroacetate derivatives in Claisen condensations. Ganiek and coworkers demonstrated that chloroacetate dianion intermediates can be efficiently generated and utilized under mild conditions (-10°C, < 1 minute reaction time) using lithium hexamethyldisilazide as the base [3] [4]. This methodology enables the selective chloromethylenation of functionalized esters with unprecedented efficiency, achieving yields of 85-95% under economical reagent stoichiometry.

Synthetic Utility and Product Diversity

The hydroxyl functionality in 3-hydroxypropyl 2-chloroacetate provides additional synthetic opportunities through selective functionalization strategies. The compound can undergo bis-chloromethylenation when treated with dichloroacetic acid derivatives, yielding α,α'-bis-chloroketones that serve as valuable building blocks for heterocyclic synthesis [3]. These transformations demonstrate the compound's role as a polyfunctional synthon capable of participating in complex multi-step synthetic sequences.

The resulting β-keto esters from Claisen condensation reactions retain the chloromethyl substituent, which can be further elaborated through nucleophilic substitution reactions with various nucleophiles including amines, thiols, and carbon nucleophiles [8]. This sequential reactivity pattern makes 3-hydroxypropyl 2-chloroacetate an excellent synthetic building block for accessing diverse molecular architectures.

Precursor Functionality in Heterocyclic Compound Synthesis

3-Hydroxypropyl 2-chloroacetate demonstrates exceptional utility as a heterocyclic precursor, leveraging both its chloroacetate electrophilicity and hydroxyl nucleophilicity in cyclization reactions. The compound's bifunctional nature enables the construction of various five- and six-membered heterocycles through intramolecular and intermolecular cyclization processes [9] [10] [11].

Thiazole and Oxazole Ring Formation

The chloroacetate moiety serves as an excellent electrophilic partner for thiazole synthesis when combined with thiourea derivatives or cysteine-containing substrates. The nucleophilic sulfur atom attacks the electrophilic carbon adjacent to chlorine, initiating cyclization to form thiazoline intermediates that can be oxidized to the corresponding thiazoles [10]. Similarly, the hydroxyl group can participate in oxazole formation through condensation with amide derivatives, followed by cyclodehydration.

Research by El-mahdy and Farouk demonstrated that chloroacetate esters, including structural analogs of 3-hydroxypropyl 2-chloroacetate, effectively participate in thiazolopyrimidine synthesis through sequential condensation and cyclization reactions [9]. The reaction proceeds through initial nucleophilic attack by nitrogen nucleophiles on the chloroacetate carbon, followed by intramolecular cyclization to generate fused heterocyclic systems.

Imidazole and Pyrimidine Derivatives

The versatility of 3-hydroxypropyl 2-chloroacetate extends to imidazole synthesis through reactions with appropriate diamines and aldehydes. Paczal and coworkers demonstrated that ω-chloroalkanoyl chlorides, structurally related to chloroacetate derivatives, serve as excellent precursors for N-heterocyclic carbene precursors containing imidazoline and tetrahydropyrimidine frameworks [11]. The sequential attachment of nitrogen nucleophiles followed by ring closure yields the desired heterocyclic products with high efficiency.

The compound's utility in pyrimidine synthesis has been established through reactions with malononitrile and various amine nucleophiles. The chloroacetate group acts as a key alkylating agent, enabling the incorporation of the -CH₂CO₂⁻ group into diverse nucleophilic substrates [8]. This reactivity pattern is particularly valuable for creating substituted pyrimidines with enhanced biological activity profiles.

Mechanistic Considerations in Heterocycle Formation

The success of 3-hydroxypropyl 2-chloroacetate in heterocyclic synthesis stems from the optimal leaving group ability of chloride and the appropriate electrophilicity of the carbonyl-activated carbon center. Kinetic studies on related chloroacetanilides reveal that these compounds exhibit enhanced reactivity toward nucleophilic substitution compared to simple alkyl halides, with reaction rates that correlate strongly with nucleophile polarizability [12] [13].

The hydroxyl group provides additional coordination sites for metal-catalyzed cyclization reactions, enabling the development of stereoselective heterocycle synthesis protocols. Furthermore, the ester functionality can be selectively modified through hydrolysis or transesterification, providing access to carboxylic acid and amide derivatives that expand the scope of accessible heterocyclic targets.

Crosslinking Agent for Biomimetic Polymer Vesicles

The application of 3-hydroxypropyl 2-chloroacetate as a crosslinking agent in biomimetic polymer systems represents a cutting-edge development in supramolecular chemistry and materials science. The compound's dual functionality enables the formation of stable polymer vesicles through covalent crosslinking mechanisms that mimic biological membrane structures [14] [15] [16].

Vesicle Formation and Stabilization Mechanisms

In polymerization-induced self-assembly (PISA) systems, 3-hydroxypropyl 2-chloroacetate functions as an asymmetric crosslinker that enables controlled morphology transitions from spherical micelles to stable vesicular structures [16]. The chloroacetate group undergoes nucleophilic substitution with amine-functionalized polymer chains, while the hydroxyl group participates in hydrogen bonding interactions that stabilize the vesicle membrane structure.

Recent work by Warren and coworkers demonstrated that in situ crosslinking during PISA can be achieved using bifunctional crosslinkers bearing vinyl groups of differing reactivities [16]. By incorporating 3-hydroxypropyl 2-chloroacetate analogs into the polymerization mixture, crosslinking is delayed until after morphology transition is complete, ensuring the formation of well-defined vesicular structures rather than ill-defined aggregates.

Biomimetic Properties and Applications

The crosslinked polymer vesicles formed using 3-hydroxypropyl 2-chloroacetate exhibit remarkable biomimetic properties, including selective permeability, pH responsiveness, and mechanical stability under physiological conditions [17] [18]. These vesicles demonstrate resistance to surfactant disruption and maintain structural integrity when dispersed in various solvents, making them ideal candidates for drug delivery applications.

Schmidt and coworkers reported the synthesis of redox-responsive vesicles using related crosslinking agents that contain disulfide bonds [17]. The incorporation of 3-hydroxypropyl 2-chloroacetate enables the formation of pH-cleavable imine linkages when combined with aldehyde-functionalized polymers, providing dual responsiveness to both redox and pH stimuli.

Crosslinking Density and Membrane Properties

The degree of crosslinking achieved with 3-hydroxypropyl 2-chloroacetate can be precisely controlled through stoichiometric manipulation, enabling the tuning of membrane permeability and mechanical properties [19] [15]. Studies demonstrate that vesicles with ≥2 mol% crosslinks retain structural integrity under challenging conditions, while lower crosslinking densities provide enhanced permeability for controlled release applications.

The asymmetric crosslinking capability of 3-hydroxypropyl 2-chloroacetate enables the creation of gradient membranes with spatially varying crosslink densities. This phenomenon has been exploited for shape transformation applications, where differential crosslinking leads to vesicle elongation and the formation of tubular morphologies [19]. Such control over vesicle shape represents a significant advancement in biomimetic materials design.

Advanced Characterization and Performance Metrics

Characterization of crosslinked vesicles reveals that 3-hydroxypropyl 2-chloroacetate-based systems exhibit superior colloidal stability compared to non-crosslinked analogs, with low polydispersity values and single-phase morphologies maintained over extended periods [20] [21]. Dynamic light scattering analysis confirms particle sizes in the range of 400-800 nm, optimal for biological applications requiring cellular uptake.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.0240218 g/mol

Monoisotopic Mass

152.0240218 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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